

Commercial Sourcing and Technical Profile of 2-Methylquinoline-4,6-diamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methylquinoline-4,6-diamine

Cat. No.: B183244

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthetic methodologies, and potential biological relevance of **2-Methylquinoline-4,6-diamine** (CAS No. 5443-31-2). This quinoline derivative is a valuable building block for medicinal chemistry and drug discovery programs, given the established role of the quinoline scaffold in a wide array of therapeutic agents.

Commercial Availability

2-Methylquinoline-4,6-diamine is available from a number of chemical suppliers specializing in research and development compounds. The purity and available quantities vary by supplier, and it is recommended to request certificates of analysis for lot-specific data. A summary of commercial sources is presented in Table 1.

Supplier	Purity	Available Quantities
CymitQuimica	96%	100mg, 250mg, 1g
ChemScene	≥96%	Custom
Vulcanchem	Not Specified	Custom

Table 1: Commercial Suppliers of **2-Methylquinoline-4,6-diamine**

Synthesis and Experimental Protocols

The synthesis of **2-Methylquinoline-4,6-diamine** can be achieved through multi-step reaction sequences common in heterocyclic chemistry. While a specific, detailed protocol for this exact molecule is not readily available in peer-reviewed literature, the synthesis of structurally analogous compounds, such as 2-(4-fluorophenyl)quinoline-4,6-diamine, provides a reliable template. The general approach involves the construction of a substituted quinoline ring, followed by the reduction of nitro and azide groups to the corresponding diamine.

Representative Synthetic Protocol (Adapted from the synthesis of 2-(4-fluorophenyl)quinoline-4,6-diamine)

This protocol outlines a plausible route for the synthesis of **2-Methylquinoline-4,6-diamine**, based on established methodologies for similar quinoline derivatives.

Step 1: Synthesis of 4-chloro-2-methyl-6-nitroquinoline

A mixture of 4-nitroaniline and ethyl acetoacetate is subjected to a cyclization reaction, typically under acidic conditions (e.g., polyphosphoric acid or Eaton's reagent) and heat. The resulting 4-hydroxy-2-methyl-6-nitroquinoline is then chlorinated using a standard chlorinating agent such as phosphorus oxychloride (POCl_3) to yield 4-chloro-2-methyl-6-nitroquinoline.

Step 2: Azide Formation

The 4-chloro-2-methyl-6-nitroquinoline is then treated with sodium azide (NaN_3) in a suitable solvent like dimethylformamide (DMF) or acetone. This nucleophilic substitution reaction replaces the chlorine atom at the 4-position with an azide group, affording 4-azido-2-methyl-6-nitroquinoline.

Step 3: Reduction to **2-Methylquinoline-4,6-diamine**

The final step involves the simultaneous reduction of both the nitro and azide groups. This can be effectively carried out using a reducing agent such as tin(II) chloride ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) in a solvent like ethanol or ethyl acetate, often with the addition of an acid like hydrochloric acid[1]. Alternative reduction methods include catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The reaction mixture is then worked up and

purified, typically by chromatography, to yield the final product, **2-Methylquinoline-4,6-diamine**.

Potential Biological Activity and Signaling Pathways

Quinoline derivatives are a prominent class of compounds in medicinal chemistry, with a broad spectrum of biological activities. They are known to interact with various biological targets, including kinases, DNA, and other enzymes. While the specific biological target and mechanism of action for **2-Methylquinoline-4,6-diamine** are not extensively documented, the quinoline scaffold is frequently employed in the design of inhibitors for key signaling pathways implicated in cancer and other diseases.

One such critical pathway is the PI3K/AKT/mTOR signaling cascade, which plays a central role in cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. Quinoline-based compounds have been designed and synthesized as inhibitors of various components of this pathway, including PI3K and mTOR kinases.

Below is a generalized representation of the PI3K/AKT/mTOR signaling pathway, a plausible target for novel quinoline derivatives.

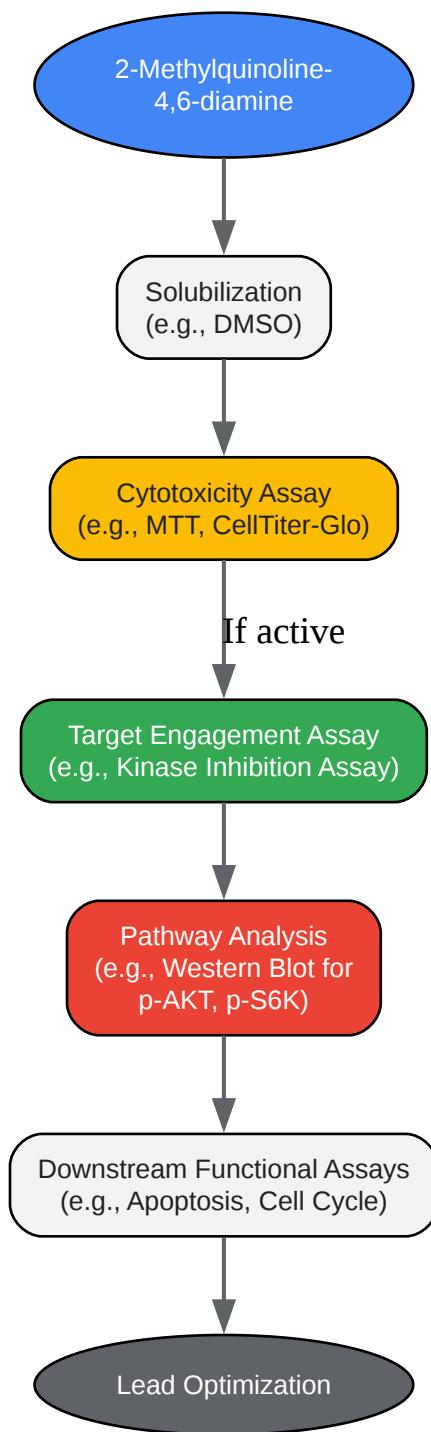

[Click to download full resolution via product page](#)

Figure 1: Simplified PI3K/AKT/mTOR Signaling Pathway

This diagram illustrates a potential mechanism of action for a quinoline derivative like **2-Methylquinoline-4,6-diamine**, where it could act as an inhibitor of key kinases such as PI3K or mTOR, thereby blocking downstream signaling that promotes cell growth and survival.

Experimental Workflow for Biological Evaluation

To assess the biological activity of **2-Methylquinoline-4,6-diamine**, a typical experimental workflow would involve a series of in vitro assays.

[Click to download full resolution via product page](#)

Figure 2: In Vitro Biological Evaluation Workflow

This workflow outlines the key steps in characterizing the biological effects of a compound like **2-Methylquinoline-4,6-diamine**, from initial cytotoxicity screening to more detailed

mechanistic studies.

Disclaimer: This document is intended for informational purposes for research and development professionals. The described synthetic protocols are based on analogous chemical reactions and should be performed by qualified chemists in a laboratory setting with appropriate safety precautions. The biological activities discussed are potential areas of investigation and are not definitive for this specific compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2) - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial Sourcing and Technical Profile of 2-Methylquinoline-4,6-diamine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b183244#commercial-suppliers-of-2-methylquinoline-4-6-diamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com